molecular formula C14H14Cl2O5 B14082024 3',3'-Dichloro-8-O-methyldiaporthin

3',3'-Dichloro-8-O-methyldiaporthin

Cat. No.: B14082024
M. Wt: 333.2 g/mol
InChI Key: MOLWVPJZUNCMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’-Dichloro-8-O-methyldiaporthin typically involves the chlorination of a precursor compound followed by methylation. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for 3’,3’-Dichloro-8-O-methyldiaporthin are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3’,3’-Dichloro-8-O-methyldiaporthin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated quinones, while reduction reactions may produce dechlorinated derivatives .

Scientific Research Applications

3’,3’-Dichloro-8-O-methyldiaporthin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to study enzyme inhibition and other cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,3’-Dichloro-8-O-methyldiaporthin involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14Cl2O5

Molecular Weight

333.2 g/mol

IUPAC Name

3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one

InChI

InChI=1S/C14H14Cl2O5/c1-19-8-3-7-4-9(5-10(17)13(15)16)21-14(18)12(7)11(6-8)20-2/h3-4,6,10,13,17H,5H2,1-2H3

InChI Key

MOLWVPJZUNCMGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.